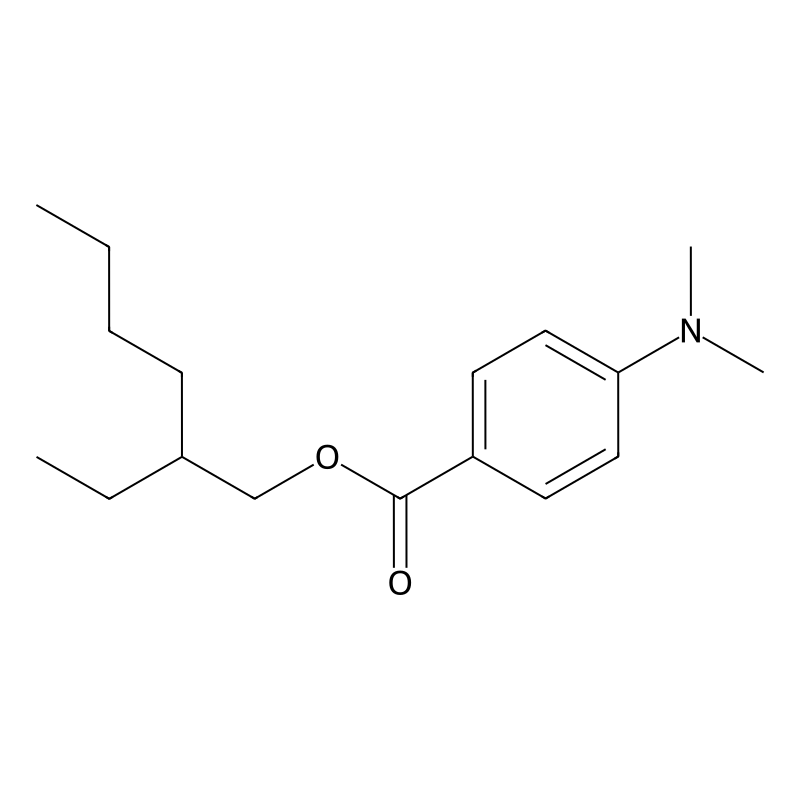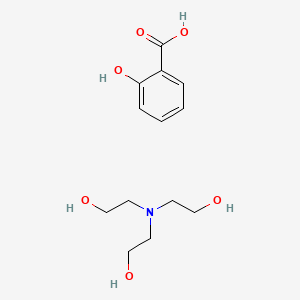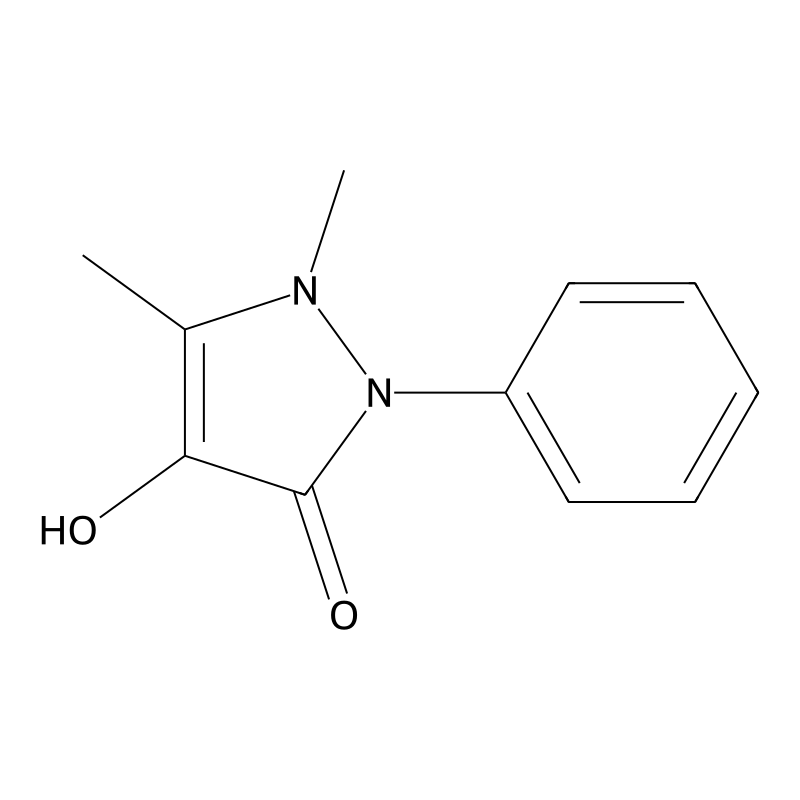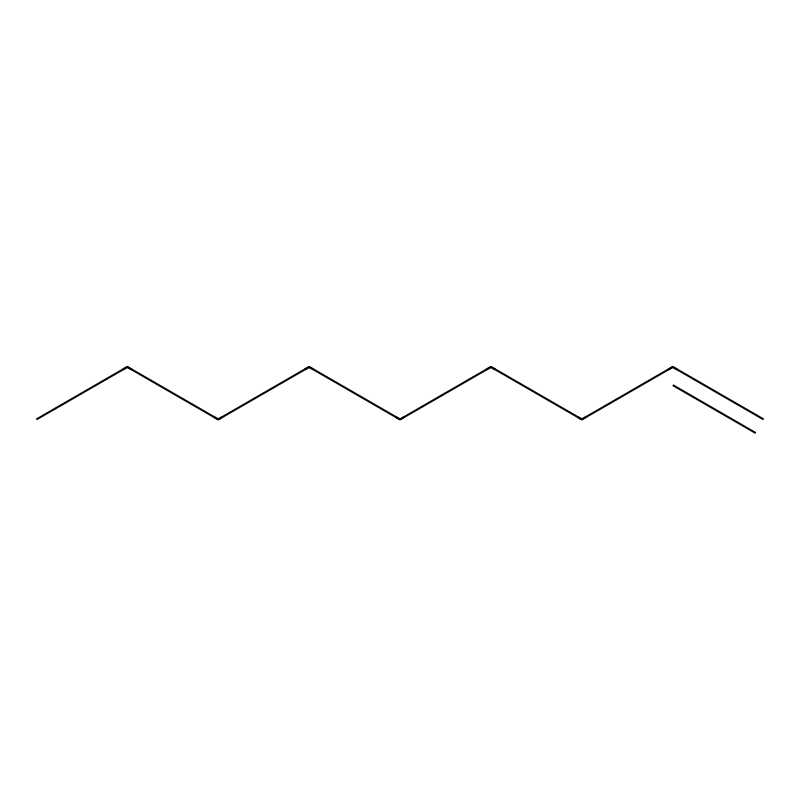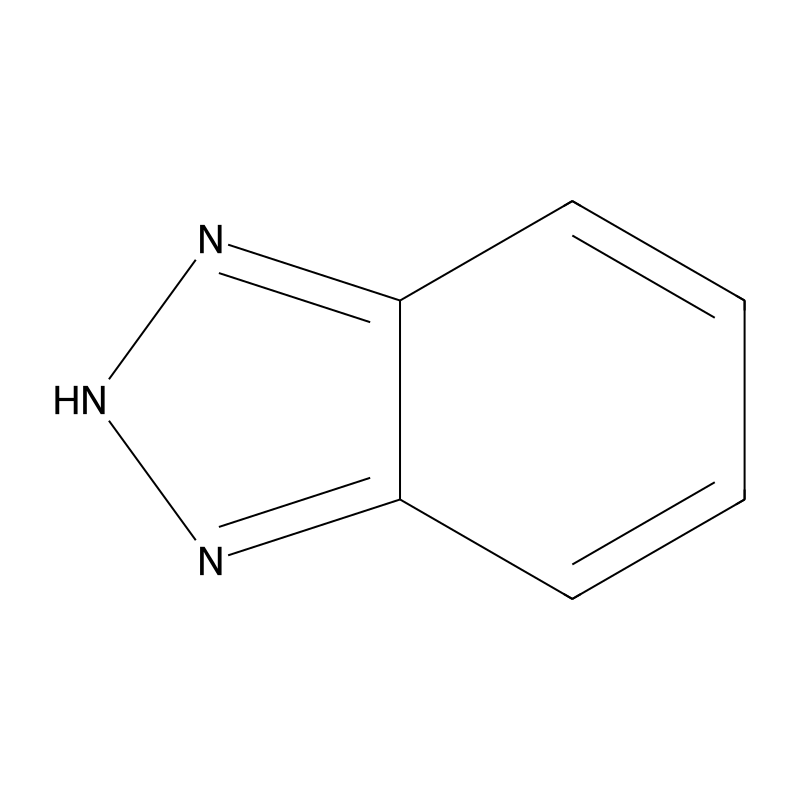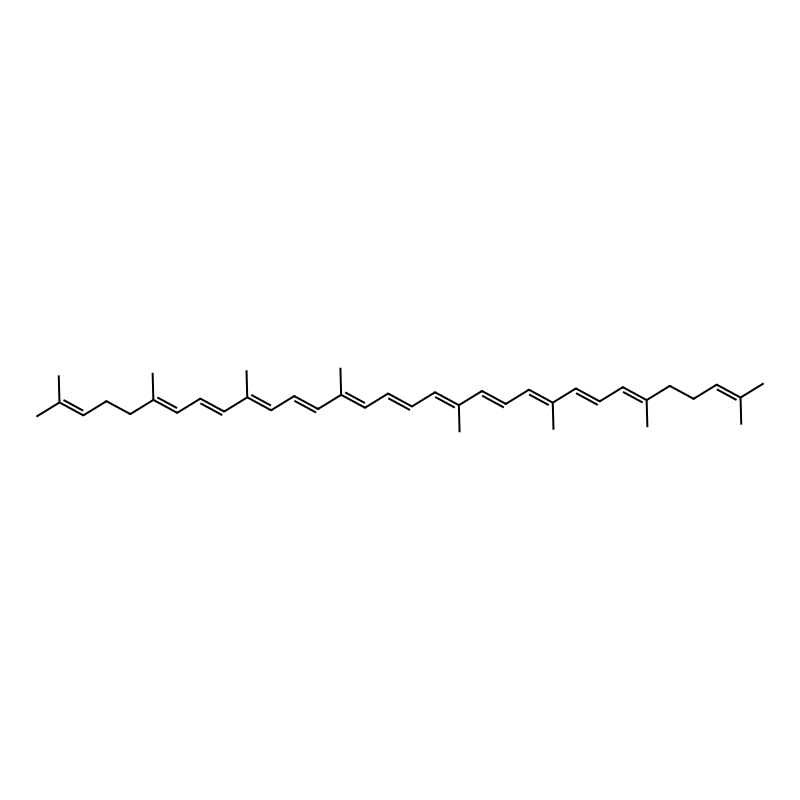Chromatography Standards
CAS No.:21245-02-3
Molecular Formula:C17H27NO2
Molecular Weight:277.4 g/mol
Availability:
In Stock
CAS No.:2174-16-5
Molecular Formula:C7H6O3.C6H15NO3
C13H21NO6
C13H21NO6
Molecular Weight:287.31 g/mol
Availability:
In Stock
CAS No.:1672-63-5
Molecular Formula:C11H12N2O2
Molecular Weight:204.22 g/mol
Availability:
In Stock
CAS No.:124-11-8
Molecular Formula:C9H18
Molecular Weight:126.24 g/mol
Availability:
In Stock
CAS No.:95-14-7
Molecular Formula:C6H5N3
Molecular Weight:119.12 g/mol
Availability:
In Stock
CAS No.:502-65-8
Molecular Formula:C40H56
Molecular Weight:536.9 g/mol
Availability:
In Stock
